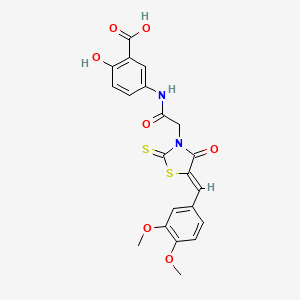

1-(3-(1H-咪唑-1-基)丙基)-3-羟基-4-(4-甲基苯甲酰)-5-(吡啶-2-基)-1H-吡咯-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

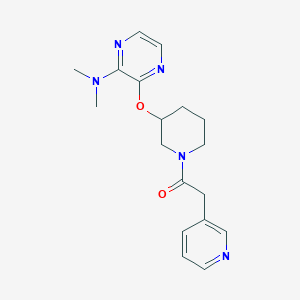

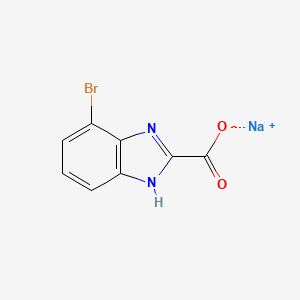

The compound "1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as imidazole, pyridine, and pyrrolone. These structural motifs are common in pharmaceuticals and materials chemistry due to their unique electronic and chemical properties.

Synthesis Analysis

The synthesis of complex heterocycles often involves multistep reactions, including the formation of imidazo[1,2-a]pyridines and related structures. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines . Similarly, β-lactam carbenes can react with 2-pyridyl isonitriles to produce imidazo[1,2-a]pyridines . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of multiple aromatic systems, which can engage in π-π interactions and hydrogen bonding. The imidazole and pyridine rings are known to contribute to the stability of N-heterocyclic carbenes, which can be used as ligands in various metal complexes . The hydroxy and pyrrolone functionalities may also influence the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

The compound contains functional groups that can participate in a variety of chemical reactions. For example, the imidazole ring can act as a nucleophile or as a coordinating site for metal ions . The pyridine moiety can undergo electrophilic substitution reactions, while the pyrrolone part of the molecule could be involved in nucleophilic addition reactions . The presence of a hydroxy group also opens up possibilities for further functionalization through reactions such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would likely result in significant UV-Vis absorbance, making the compound potentially useful as a fluorescent probe . The compound's solubility in organic solvents and water would depend on the balance between its polar and nonpolar regions. The reactivity of the compound could be modulated by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings .

科学研究应用

合成和电化学评价

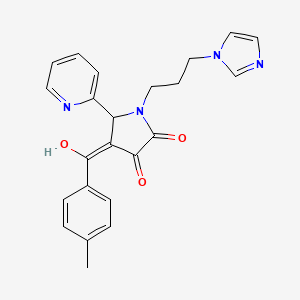

Zaki 等人 (2012) 的研究探索了取代咪唑的合成,取代咪唑是 1-(3-(1H-咪唑-1-基)丙基)-3-羟基-4-(4-甲基苯甲酰)-5-(吡啶-2-基)-1H-吡咯-2(5H)-酮 等化合物的先驱。他们的研究重点是制备吡咯基咪唑并评估它们的电化学性质,表明具有潜在的生物还原能力。这项研究对于了解相关咪唑衍生物的合成和基本性质非常重要 (Zaki、Bettencourt、Fernandes 和 Proença,2012)。

钯催化的羰基化合成

Mancuso 等人 (2017) 报道了一种钯催化的羰基化合成工艺,该工艺可以生成功能化的苯并咪唑并嘧啶酮。他们的方法提供了对合成复杂分子的见解,这些分子可能包括与所讨论化学物质相似的结构。这项研究与适用于广泛咪唑基化合物的合成方法的进步有关 (Mancuso、Veltri、Russo、Grasso、Cuocci、Romeo 和 Gabriele,2017)。

抗凝活性

Yang 等人 (2015) 的一项研究重点是合成咪唑并[4,5-c]吡啶-2-基衍生物,展示了潜在的抗凝能力。这项研究可能表明在抗凝治疗领域中,与 1-(3-(1H-咪唑-1-基)丙基)-3-羟基-4-(4-甲基苯甲酰)-5-(吡啶-2-基)-1H-吡咯-2(5H)-酮 结构相关的化合物具有更广泛的治疗应用 (Yang、Su、Ren 和 Chen,2015)。

用于汞离子的荧光探针

Shao 等人 (2011) 通过涉及 β-内酰胺卡宾的一锅反应开发了新型咪唑并[1,2-a]吡啶衍生物。在这些衍生物中,发现一些是乙腈和缓冲水溶液中汞离子检测的高效荧光探针。这表明相关化合物在环境监测和分析化学中具有潜在的应用 (Shao、Pang、Yan、Shi 和 Cheng,2011)。

抗氧化和抗菌活性

Bassyouni 等人 (2012) 的研究涉及苯并[d]咪唑-2-羰基衍生物的合成和评估,以了解它们的抗氧化和抗菌活性。这些发现为考虑咪唑基化合物的治疗和生物潜力在药理学应用中提供了基础 (Bassyouni、Tawfik、Hamed、Soltan、Elhefnawi、El-Rashedy、Moharam 和 Rehim,2012)。

苯并呋喃-过渡金属配合物的抗病毒活性

Galal 等人 (2010) 合成了新的化合物(包括苯并呋喃-过渡金属配合物)并测试了它们的 HIV 抑制活性。这项研究可能表明结构相似的化合物具有潜在的抗病毒应用,这对于开发新的治疗剂至关重要 (Galal、Abd El-All、Hegab、Magd-El-Din、Youssef 和 El-Diwani,2010)。

属性

IUPAC Name |

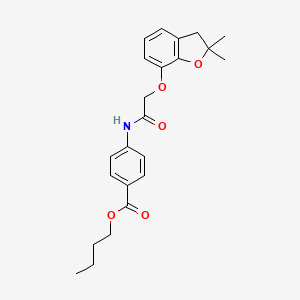

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-16-6-8-17(9-7-16)21(28)19-20(18-5-2-3-10-25-18)27(23(30)22(19)29)13-4-12-26-14-11-24-15-26/h2-3,5-11,14-15,20,28H,4,12-13H2,1H3/b21-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCHPGSKWRCLS-XUTLUUPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

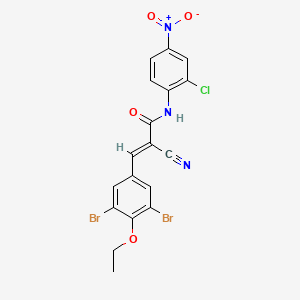

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

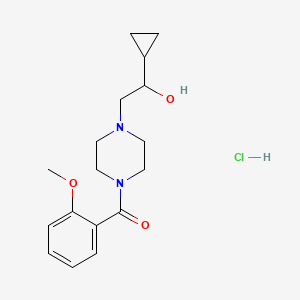

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)